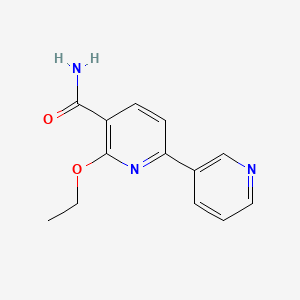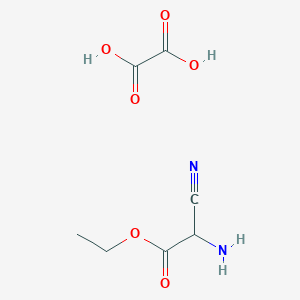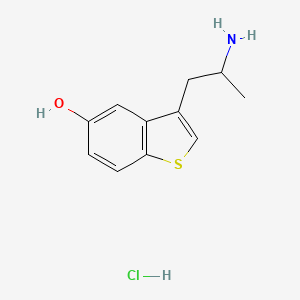![molecular formula C28H32N4O4S2 B2863054 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-79-0](/img/structure/B2863054.png)
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C28H32N4O4S2 and its molecular weight is 552.71. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial Drug Development
This compound has been identified as a potential candidate for antimalarial drug development. The sulfonamide fragment in its structure is significant because it has been incorporated into a virtual library of novel [1,2,4]triazolo[4,3-a]pyridines, which have been investigated for their antimalarial activity. Specifically, these compounds have been evaluated in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Drug Design and Synthesis
The structural complexity of this compound, with its tetrahydrothieno[2,3-c]pyridine core, makes it a valuable scaffold for the design and synthesis of new pharmacologically active molecules. Its synthesis involves advanced organic chemistry techniques, which can be further explored for the development of a wide range of therapeutic agents .
Pharmacophore Exploration
Due to its sp3-hybridization, this compound allows for efficient exploration of pharmacophore space. The pharmacophore is the part of a molecule that is responsible for its biological activity. By modifying the structure of this compound, researchers can investigate the influence of different substituents on biological activity and drug efficacy .
Stereoselective Drug Development
The compound’s structure includes stereogenic centers, which can lead to different biological profiles of drug candidates. This feature is crucial for the development of stereoselective drugs, which are designed to interact with enantioselective proteins in the body .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The compound’s structure can be used in molecular docking studies to understand its interaction with various biological targets, which is essential for drug discovery and design .
Virtual Screening
Virtual screening is a computational technique used to discover new drug candidates. This compound, with its unique structure, can be included in virtual screening libraries to identify new compounds with desired biological activities .
Structure-Activity Relationship (SAR) Analysis
SAR analysis is a method used to identify the relationship between the chemical structure of a compound and its biological activity. This compound can serve as a starting point for SAR studies to optimize the biological properties of new drug candidates .
Antioxidant Activity Evaluation
While not directly mentioned in the search results, compounds with similar structural features have been evaluated for their antioxidant activity. Therefore, this compound could potentially be investigated for its ability to act as an antioxidant, which is beneficial in preventing oxidative stress-related diseases .
Propiedades
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4S2/c29-26(33)25-23-14-17-31(18-20-8-4-3-5-9-20)19-24(23)37-28(25)30-27(34)21-10-12-22(13-11-21)38(35,36)32-15-6-1-2-7-16-32/h3-5,8-13H,1-2,6-7,14-19H2,(H2,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVADSMJTFDKCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)


![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)
![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)


![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)
![6-Oxaspiro[2.5]octane-1-carbaldehyde](/img/structure/B2862992.png)
![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)